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Compound of Interest

Compound Name: 2-Cyclopentylacetaldehyde

Cat. No.: B041589

Abstract

2-Cyclopentylacetaldehyde is a significant organic compound featuring a cyclopentane ring
attached to an acetaldehyde group. This structure confers specific chemical reactivity and
desirable sensory properties, making it a valuable molecule in the flavor and fragrance
industries, as well as a versatile intermediate in organic synthesis. This guide offers a
comprehensive technical overview of 2-cyclopentylacetaldehyde, covering its synthesis,
detailed spectroscopic characterization, key chemical reactions, and industrial applications.
The content is tailored for researchers, scientists, and drug development professionals,
emphasizing experimental rationale and validated methodologies.

Core Chemical and Physical Properties

2-Cyclopentylacetaldehyde, with the molecular formula C7H120, is a colorless liquid at room
temperature.[1] Understanding its fundamental physical and chemical properties is crucial for
its handling, application, and the design of synthetic routes.

Table 1: Key Physicochemical Properties of 2-Cyclopentylacetaldehyde
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Property Value Source
Molecular Formula C7H120 [1112]
Molecular Weight 112.17 g/mol [1][3]
CAS Number 5623-81-4 [11[2]
Boiling Point 165.3 °C at 760 mmHg [2]
Density 0.907 g/cm?3 [2]
Appearance Colorless liquid [2]
IUPAC Name 2-cyclopentylacetaldehyde [1]

The molecule consists of a cyclopentane ring, which provides a non-polar, sterically demanding
moiety, and a reactive aldehyde functional group. This aldehyde group is the primary center for
chemical transformations.

Synthesis Methodologies: A Protocol-Driven
Approach

The synthesis of 2-cyclopentylacetaldehyde can be accomplished through various chemical
transformations. The selection of a specific synthetic route is often dictated by factors such as
yield, scalability, and the availability of starting materials.

Oxidation of 2-Cyclopentylethanol

A prevalent and reliable laboratory-scale synthesis involves the oxidation of the corresponding
primary alcohol, 2-cyclopentylethanol. To prevent over-oxidation to the carboxylic acid
(cyclopentylacetic acid), mild oxidizing agents are preferred.

Protocol: Swern Oxidation

The Swern oxidation is a highly effective method for converting primary alcohols to aldehydes
with minimal side product formation.

Experimental Workflow:
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o Oxalyl Chloride Activation: In a cooled, inert atmosphere, oxalyl chloride is slowly added to a
solution of dimethyl sulfoxide (DMSO) in a non-polar solvent like dichloromethane.

» Alcohol Addition: A solution of 2-cyclopentylethanol in the same solvent is then added
dropwise to the activated DMSO complex.

o Base-Mediated Elimination: A hindered amine base, such as triethylamine, is added to the
reaction mixture to induce an elimination reaction, which forms the aldehyde.

e Aqueous Workup: The reaction is quenched with water, and the organic layer is separated,
washed, dried, and concentrated.

 Purification: The crude 2-cyclopentylacetaldehyde is then purified by fractional distillation
under reduced pressure.

Causality and Experimental Choices: The use of a hindered base like triethylamine is crucial to
deprotonate the intermediate without competing as a nucleophile. The low reaction temperature
is maintained to prevent the decomposition of the reactive intermediates.

Caption: Swern Oxidation Workflow for 2-Cyclopentylacetaldehyde Synthesis.

Spectroscopic Characterization: A Framework for
Structural Verification

A combination of spectroscopic techniques is essential for the unambiguous identification and
purity assessment of 2-cyclopentylacetaldehyde.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups within a molecule.
For 2-cyclopentylacetaldehyde, the IR spectrum will exhibit characteristic absorption bands.

[4]

Table 2: Characteristic IR Absorptions
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Functional Group Wavenumber (cm~—?) Intensity
C=0 Stretch (Aldehyde) ~1730 Strong
Medium, often appear as a
C-H Stretch (Aldehyde) ~2720 and ~2820
doublet
C-H Stretch (Aliphatic) 2850-2960 Strong

The strong carbonyl absorption around 1730 cm~1 is a definitive indicator of a saturated
aldehyde.[4] The presence of the two C-H stretching bands is also highly characteristic of the
aldehyde functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.[5]

1H NMR Spectroscopy:

The proton NMR spectrum will show distinct signals for the different types of protons in 2-
cyclopentylacetaldehyde.

» Aldehydic Proton (CHO): A highly deshielded signal will appear in the range of 4 9-10 ppm.
[6] This signal will be split into a triplet by the adjacent methylene protons.

e 0-Protons (CH2CHO): These protons will appear in the region of 6 2.0-2.5 ppm.[6]

e Cyclopentyl Protons: The protons on the cyclopentane ring will give rise to a complex
multiplet in the upfield region of the spectrum.

13C NMR Spectroscopy:
The carbon NMR spectrum provides information about the different carbon environments.
e Carbonyl Carbon (C=0): A characteristic downfield signal will be observed above & 200 ppm.

e 0-Carbon (CH2CHO): This carbon will resonate in the region of & 40-50 ppm.
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» Cyclopentyl Carbons: The carbons of the cyclopentane ring will appear in the aliphatic region
of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.[7]

e Molecular lon Peak (M*): The mass spectrum will show a molecular ion peak at an m/z value
corresponding to the molecular weight of 2-cyclopentylacetaldehyde (112.17).[1]

o Key Fragmentation Pathways: Common fragmentation patterns for aldehydes include a-
cleavage and McLafferty rearrangement.[8] Expect to see significant fragments
corresponding to the loss of the CHO group (m/z = 29) and the loss of ethylene via a
McLafferty rearrangement.

Key Chemical Reactions

The aldehyde functional group in 2-cyclopentylacetaldehyde is the primary site of its
chemical reactivity, undergoing a variety of important transformations.[9]

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon is susceptible to attack by nucleophiles.
Grignard Reaction:

The reaction of 2-cyclopentylacetaldehyde with a Grignard reagent (e.g., methylmagnesium
bromide) will produce a secondary alcohol after an acidic workup.

Protocol:

» A solution of 2-cyclopentylacetaldehyde in an anhydrous ether solvent is cooled in an ice
bath.

e The Grignard reagent is added dropwise to the aldehyde solution.
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e The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium
chloride.

e The product is extracted, dried, and purified.

(2—Cyclopentylacetaldehyde 1. CH3MgBr Gntermediate_Alkoxide 2. H3O+ [Secondary_AlcohoD

Click to download full resolution via product page

Caption: Grignard Reaction with 2-Cyclopentylacetaldehyde.

Oxidation and Reduction

o Oxidation: 2-Cyclopentylacetaldehyde can be readily oxidized to cyclopentylacetic acid
using common oxidizing agents such as potassium permanganate or chromic acid.

e Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 2-
cyclopentylethanol, using reducing agents like sodium borohydride or lithium aluminum
hydride.

Industrial and Research Applications

2-Cyclopentylacetaldehyde is a valuable compound with applications in several industries.

e Flavor and Fragrance: It is used as a component in the formulation of fragrances and as a
flavoring agent due to its characteristic odor and taste profile.

» Organic Synthesis: It serves as a versatile starting material and intermediate in the synthesis
of more complex organic molecules, including pharmaceuticals.[3] For instance, it has been
used in the preparation of nonpeptidic HIV-1 protease inhibitors.[3]

Safety and Handling

2-Cyclopentylacetaldehyde is a flammable liquid and vapor.[1] It can cause skin and serious
eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective
equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this
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chemical.[10][11] It should be stored in a well-ventilated place, away from heat and ignition

sources.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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